6-(4-methoxyphenyl)pyridazin-3(2H)-one
Overview
Description
6-(4-Methoxyphenyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a pyridazine ring substituted with a methoxyphenyl group at the 6-position. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: It has been investigated for its potential use as a therapeutic agent in the treatment of cardiovascular diseases, cancer, and neurological disorders.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
Target of Action
The primary target of 6-(4-methoxyphenyl)pyridazin-3(2H)-one is the GABA-A receptor . This receptor is a type of protein that responds to the neurotransmitter gamma-aminobutyric acid (GABA), which is the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
This compound interacts with the GABA-A receptor in a selective and competitive manner . As an antagonist, it binds to the receptor and blocks its action, thereby inhibiting the effects of GABA.
Biochemical Pathways
The compound’s interaction with the GABA-A receptor affects the GABAergic pathway . By blocking the receptor, it inhibits the flow of chloride ions into the neuron, which can lead to an increase in the neuron’s excitability.
Biochemical Analysis
Biochemical Properties
6-(4-methoxyphenyl)pyridazin-3(2H)-one is an aminopyridazine derivative . It has been used for the synthesis of SR 95103, a selective and competitive GABA-A receptor antagonist . This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in the GABAergic system .
Cellular Effects
Given its role in the synthesis of a GABA-A receptor antagonist, it may influence cell function by modulating GABAergic signaling
Molecular Mechanism
The molecular mechanism of action of this compound is likely related to its role in the synthesis of SR 95103, a GABA-A receptor antagonist . This suggests that it may exert its effects at the molecular level through binding interactions with the GABA-A receptor, leading to changes in receptor activity and subsequent alterations in gene expression .
Metabolic Pathways
The metabolic pathways involving this compound are not well-defined. Given its role in the synthesis of a GABA-A receptor antagonist, it may interact with enzymes or cofactors involved in GABAergic signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)pyridazin-3(2H)-one typically involves the cyclization of appropriate hydrazine derivatives with suitable diketones or ketoesters. One common method includes the reaction of 4-methoxybenzoyl hydrazine with ethyl acetoacetate under acidic conditions to form the desired pyridazinone ring . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazinone ring to dihydropyridazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyridazinones, and various substituted pyridazinones, depending on the specific reagents and conditions used .
Comparison with Similar Compounds
Similar Compounds
CI-914: A pyridazinone derivative with similar cardiotonic properties.
CI-930: Another pyridazinone with potent positive inotropic effects.
Pimobendan: A well-known pyridazinone used in the treatment of heart failure.
Endralazine: A tetrahydropyridopyridazine with antihypertensive properties.
Cilazopril: A perhydropyridazinodiazepine used as an antihypertensive agent.
Uniqueness
6-(4-Methoxyphenyl)pyridazin-3(2H)-one stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its methoxyphenyl group enhances its lipophilicity and ability to interact with biological membranes, contributing to its therapeutic potential.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-9-4-2-8(3-5-9)10-6-7-11(14)13-12-10/h2-7H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKMSRLHSLEVMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2166-33-8 | |
Record name | 6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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